2-Chloro-N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]acetamide
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Overview
Description
2-Chloro-N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]acetamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazides with nitriles in the presence of a dehydrating agent can yield the oxadiazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, which may involve the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Acetylation and Chlorination: The final steps involve the acetylation of the intermediate compound followed by chlorination to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
2-Chloro-N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of advanced materials, such as polymers with enhanced thermal stability or electronic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, given its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide: Similar structure but with a methyl group instead of an ethyl group.
2-Chloro-N-[1-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]ethyl]acetamide: Contains a thiadiazole ring instead of an oxadiazole ring.
2-Chloro-N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
The uniqueness of 2-Chloro-N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the oxadiazole ring provides a versatile scaffold for further modifications.
Properties
IUPAC Name |
2-chloro-N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF3N3O2/c1-3(12-4(15)2-8)5-13-6(14-16-5)7(9,10)11/h3H,2H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXUCECMIPNTBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C(F)(F)F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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